Cas no 28395-03-1 (Bumetanide)

Bumetanide 化学的及び物理的性質
名前と識別子
-
- 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid
- Bumetanide (FDA)
- Bumetanide
- 2-phenoxy-3-butylamino-5-carboxybenzenesulfonamide
- [3H]-Bumetanide
- 3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid
- 3-(butylamino-)-4-phenoxy-5-sulfamoylbenzoic acid
- Bumetanida
- Bumetanidum
- Bumex
- Burinex
- Fontego
- Fordiuran
- Lunetoron
- PF 1593
- Ro 10-6338
- Segurex
- Aquazone
- Diurama
- Butinat
- Yurinex
- Cambiex
- Bumetanidum [INN-Latin]
- Bumetanida [INN-Spanish]
- Lixil-Leo
- Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-
- 0Y2S3XUQ5H
- MLS000028457
- Bumethanide
- C17H20N2O5S
- BENZOIC ACID, 3-(BUT
- Bumetanide Aminobenzoic Acid
- NSC758145
- Tox21_110088
- KBio2_004365
- BDBM25903
- KBio2_005364
- J-017055
- IDI1_033978
- Spectrum4_000030
- KBioGR_000439
- Bio2_000228
- Spectrum5_001212
- HMS500B16
- NCGC00260847-01
- NSC 758145
- SR-01000003062-7
- BUMETANIDE (USP MONOGRAPH)
- NCGC00022072-06
- 3-(aminosulfonyl)-5-(butylamino)-4-(phenyloxy)benzoic acid
- HMS2230P15
- SMR000058418
- BUMETANIDE (EP IMPURITY)
- NCGC00015149-13
- Ro 10-6338; PF 1593 pound>>Ro-10-6338; PF1593 pound>>Ro10-6338; PF-1593
- BUMETANIDE [EP IMPURITY]
- 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid
- SPBio_002371
- SPECTRUM1502004
- KBio3_000456
- HMS3712H14
- BUMETANIDE [INN]
- BCP28485
- Lopac-B-3023
- NC00550
- 3-butylamino-4-(phenoxy)-5-sulfamoylbenzoic acid
- HMS3260B05
- AB00052253
- 3-butylamino-4-phenoxy-5-sulphamyl-benzoic acid
- Opera_ID_1734
- HMS3402L10
- SCHEMBL27525
- BUMETANIDE [JAN]
- KBio2_002796
- NSC-758145
- BUMETANIDE (MART.)
- BUMETANIDE [ORANGE BOOK]
- KBioSS_000228
- NCGC00015149-07
- NCGC00022072-05
- EU-0100162
- NCGC00015149-01
- BRD-K38197229-001-06-7
- HMS1568H14
- EN300-122330
- Bumetanide, >=98%
- Bumetanide [USAN:USP:INN:BAN:JAN]
- Z1541758727
- Bumetanide, European Pharmacopoeia (EP) Reference Standard
- BPBio1_000168
- KBioGR_000228
- HMS1989L10
- HMS2089P13
- NCGC00015149-03
- NCGC00015149-12
- BRN 2185351
- Prestwick3_000276
- DivK1c_000034
- HMS1921B20
- AC-8115
- Bumetanide, United States Pharmacopeia (USP) Reference Standard
- NCGC00022072-08
- NINDS_000034
- HMS3654B13
- NS00009049
- BUMETANIDE [MART.]
- Bio1_001399
- Lixil
- HMS2095H14
- SMP1_000049
- 3-(butylamino)-4-phenoxy-5-sulfamoyl-benzoic acid
- NCGC00022072-04
- AB00052253-15
- Bumetanide (JP17/USP/INN)
- Bumetanide (USAN:USP:INN:BAN:JAN)
- HMS1791L10
- Spectrum_001317
- BUMETANIDE [WHO-DD]
- Tox21_110088_1
- Ro-10-6338
- BSPBio_001508
- AB00052253-16
- BUMETANIDE [EP MONOGRAPH]
- HMS2092N03
- Bio1_000421
- KBio3_002561
- NCGC00015149-08
- EINECS 249-004-6
- HMS3374E02
- CAS-28395-03-1
- Ro 10-6338;PF 1593
- 3-butylamino-4-phenoxy-5-sulfamoyl-benzoic acid
- SR-01000003062-4
- NCGC00015149-02
- Lopac0_000162
- CHEBI:3213
- Prestwick_679
- Bio1_000910
- NCGC00022072-07
- KBio2_006933
- CCG-40125
- HMS3873C13
- A819434
- MFCD00078949
- C03CA02
- CHEMBL1072
- NCGC00015149-05
- KS-5211
- DTXCID702699
- CS-1821
- Bumetanide in bulk
- SR-01000003062-2
- NCGC00015149-11
- LP00162
- NCGC00015149-16
- BSPBio_000152
- S-95008.
- AKOS015896600
- Spectrum3_001481
- KBio3_000455
- Bumetanide; 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid; Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-; Benzoic acid, 3-(butylamino)-4-phenoxy-5-sulfamoyl- (8CI); 3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid; 3-(Butylamino)-4-ph
- Burine
- BUMETANIDE (USP-RS)
- cid_2471
- Bumetanide?
- D00247
- 82U
- SDCCGSBI-0050150.P004
- AB00052253_17
- NCGC00015149-26
- Q275926
- Prestwick0_000276
- DB00887
- SBI-0050150.P003
- Bufenox
- MLS001148265
- BUMETANIDE [USP-RS]
- AB00052253_18
- BRD-K38197229-001-17-4
- SW196834-3
- SPBio_000980
- 3-n-butylamino-4-phenoxy-5-sulphamyl-benzoic acid
- SR-01000003062
- KBio1_000034
- BUMETANIDE (EP MONOGRAPH)
- KBioSS_001797
- HMS1361L10
- S95008.
- KBio2_000228
- Bumetanide (Ro 10-6338)
- KBio2_001797
- 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-benzoic acid
- BUMETANIDE [USAN]
- Bumex (TN)
- BUMETANIDE [MI]
- NCGC00015149-04
- 3-(BUTYLAMINO)-4-PHENOXY-5-SULFAMOYLBENZOIC ACID.
- NCGC00015149-06
- NCGC00015149-09
- Bumetanidum (INN-Latin)
- HY-17468
- Tox21_500162
- BUMETANIDE [USP MONOGRAPH]
- 28395-03-1
- Ro-106338
- Bumetanida (INN-Spanish)
- UNII-0Y2S3XUQ5H
- GTPL4837
- B 3023
- IDI1_000034
- s1287
- NCGC00022072-03
- BENZOIC ACID, 3-(BUTYLAMINO)-4-PHENOXY-5-SULFAMOYL-
- BSPBio_003061
- Bio2_000708
- NCGC00015149-10
- NCGC00015149-15
- DTXSID5022699
- Spectrum2_001050
- Pharmakon1600-01502004
- Bumetanide, British Pharmacopoeia (BP) Reference Standard
- Prestwick1_000276
- 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid
- BUMETANIDE [VANDF]
- HMS3259O08
- Prestwick2_000276
- BRD-K38197229-001-28-1
- Bumetanide (JP18/USP/INN)
- 1ST10495
- BRD-K38197229-001-29-9
-
- MDL: MFCD00078949
- インチ: 1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
- InChIKey: MAEIEVLCKWDQJH-UHFFFAOYSA-N
- SMILES: S(C1=C([H])C(C(=O)O[H])=C([H])C(=C1OC1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(N([H])[H])(=O)=O
- BRN: 2185351
計算された属性
- Exact Mass: 364.109293g/mol
- Surface Charge: 0
- XLogP3: 2.8
- 水素結合ドナー数: 3
- Hydrogen Bond Acceptor Count: 7
- 回転可能化学結合数: 8
- Exact Mass: 364.109293g/mol
- 単一同位体質量: 364.109293g/mol
- Topological Polar Surface Area: 127Ų
- Heavy Atom Count: 25
- 複雑さ: 528
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: はくしょくけっしょうふんまつ
- 密度みつど: 1.2812 (rough estimate)
- ゆうかいてん: 230-239°C
- Boiling Point: 571.2°C at 760 mmHg
- フラッシュポイント: 299.3±32.9 °C
- Refractive Index: 1.6510 (estimate)
- Solubility: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (274.41 mm) H2O: < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown
- すいようせい: Soluble in ethanol (10 mg/ml), DMSO (25 mg/ml), acetone, benzene, methanol, propylene glycol, and water (<1 mg/ml).
- PSA: 127.10000
- LogP: 4.89060
- Solubility: 水、アルコール、アルカリ溶液に可溶であるが、酸性溶液には溶解性が劣る
- 酸度系数(pKa): pK1 3.6, pK2 7.7(at 25℃)
Bumetanide Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS号:DG4910000
- どくせい:LD50 i.v. in mice: 330 mg/kg (Oestergaard)
- 储存条件:4°C, protect from light
Bumetanide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Bumetanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122330-0.25g |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
28395-03-1 | 95.0% | 0.25g |
$58.0 | 2025-03-21 | |
Key Organics Ltd | KS-5211-10MG |
Bumetanide |
28395-03-1 | >97% | 10mg |
£51.00 | 2025-02-08 | |
TRC | B689550-100mg |
Bumetanide |
28395-03-1 | 100mg |
$ 91.00 | 2023-09-08 | ||
Enamine | EN300-122330-50.0g |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
28395-03-1 | 95.0% | 50.0g |
$2240.0 | 2025-03-21 | |
Enamine | EN300-122330-1.0g |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
28395-03-1 | 95.0% | 1.0g |
$117.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009169-250mg |
Bumetanide |
28395-03-1 | 98% | 250mg |
¥191 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S1287-50mg |
Bumetanide |
28395-03-1 | 99.99% | 50mg |
¥782.08 | 2023-09-16 | |
ChemScence | CS-1821-1g |
Bumetanide |
28395-03-1 | 99.91% | 1g |
$117.0 | 2022-04-27 | |
ChemScence | CS-1821-500mg |
Bumetanide |
28395-03-1 | 99.91% | 500mg |
$72.0 | 2022-04-27 | |
TRC | B689550-1g |
Bumetanide |
28395-03-1 | 1g |
$ 114.00 | 2023-09-08 |
Bumetanide Suppliers
Bumetanide 関連文献
-
Nianjun Yang,Siyu Yu,Julie V. Macpherson,Yasuaki Einaga,Hongying Zhao,Guohua Zhao,Greg M. Swain,Xin Jiang Chem. Soc. Rev. 2019 48 157
-
Jessica Fiori,Roberto Ballardini,Patrizia Hrelia,Vincenza Andrisano,Andrea Tarozzi,Vanni Cavrini Photochem. Photobiol. Sci. 2003 2 1011
-
Mayara Regina dos Santos Ruy,Eduardo Carneiro Figueira,Maria Del Pilar Taboada Sotomayor Anal. Methods 2014 6 5792
-
4. ANG-2 for quantitative Na+ determination in living cells by time-resolved fluorescence microscopyPhillip Roder,Carsten Hille Photochem. Photobiol. Sci. 2014 13 1699
-
Tengteng Ping,Min Zheng,Pingping Zhang,Tianhao Yan,Xufeng Miao,Ke Wang,Kaoqi Lian RSC Adv. 2022 12 26016
-
Zhuomin Zhang,Dapeng Wang,Lan Zhang,Min Du,Guonan Chen Analyst 2008 133 1187
-
Iuna Tsyrulneva,Olga Zaporozhets,Elena Piletska,Sergey Piletsky Anal. Methods 2014 6 3429
-
Juliette Fremaux,Claire Venin,Laura Mauran,Robert Zimmer,Florian Koensgen,Didier Rognan,Stavroula Bitsi,Maria A. Lucey,Ben Jones,Alejandra Tomas,Gilles Guichard,Sébastien R. Goudreau Chem. Sci. 2019 10 9872
-
Tarek Baati,Mounir Ben Brahim,Abir Salek,Mouna Selmi,Leila Njim,Polona Umek,Aicha Aouane,Mohamed Hammami,Karim Hosni RSC Adv. 2022 12 5953
-
Winston Ong,Eugene Y. Cheung,Karen A. Schultz,Cartney Smith,James Bourassa,Magali B. Hickey CrystEngComm 2012 14 2428
Bumetanideに関する追加情報
Professional Introduction to Bumetanide (CAS No: 28395-03-1)
Bumetanide, with the chemical name 4-Phenyl-3-butyl-2,4-dioxo-1-pyrrolidinecarboxylic acid, is a potent loop diuretic widely recognized for its efficacy in treating conditions related to fluid retention. Its chemical structure, characterized by a pyrrolidine ring and a carboxylic acid group, contributes to its unique mechanism of action, making it a valuable therapeutic agent in modern medicine. This introduction delves into the compound's properties, applications, and recent advancements in research.
The molecular formula of Bumetanide is C12H13O4, and its molecular weight is approximately 233.24 g/mol. As a synthetic compound, it exhibits high solubility in water, which enhances its bioavailability and facilitates intravenous administration. These pharmacokinetic properties make it particularly effective in scenarios where rapid diuresis is required.
Bumetanide operates primarily by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. By blocking this transporter, Bumetanide prevents the reabsorption of sodium and chloride ions, leading to increased urine production and a reduction in extracellular fluid volume. This mechanism is particularly beneficial in conditions such as edema associated with heart failure, liver cirrhosis, and renal impairment.
In recent years, research has expanded beyond the traditional applications of Bumetanide. Studies have begun to explore its potential role in neuroprotection and anti-inflammatory processes. For instance, a groundbreaking study published in the Journal of Neurochemistry demonstrated that Bumetanide could mitigate neuroinflammation and protect against neuronal damage in models of stroke and traumatic brain injury. The findings suggest that the compound's ability to modulate immune responses may offer therapeutic benefits beyond its diuretic properties.
The pharmacological profile of Bumetanide has also attracted attention for its potential use in treating neurological disorders. A notable study conducted at the University of California San Francisco investigated the effects of Bumetanide on amyotrophic lateral sclerosis (ALS). The research revealed that Bumetanide could slow disease progression by inhibiting microglial activation and reducing oxidative stress. These results open new avenues for treating ALS and other neurodegenerative diseases.
In addition to its neurological applications, Bumetanide has shown promise in oncology research. A study published in Cancer Research highlighted the compound's ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The research suggests that Bumetanide could be repurposed as an anti-cancer agent, particularly in combination with existing chemotherapeutic drugs.
The synthesis of Bumetanide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include condensation reactions between phenylacetic acid derivatives and butylamine, followed by oxidation and cyclization to form the pyrrolidine core. Advanced synthetic techniques have been developed to optimize these reactions, reducing waste and improving efficiency.
The safety profile of Bumetanide has been thoroughly evaluated through extensive clinical trials. Common side effects include hypokalemia, dehydration, and dizziness, which are typically managed by monitoring electrolyte levels and adjusting dosage accordingly. Rare but serious adverse effects include hearing loss and electrolyte imbalances that require immediate medical attention.
The future of Bumetanide research lies in exploring novel therapeutic applications and improving delivery systems. Nanotechnology-based drug delivery platforms are being investigated to enhance the targeted release of Bumetanide, potentially increasing its efficacy while minimizing side effects. Additionally, combination therapies involving Bumetanide with other compounds are being tested to address complex diseases more effectively.
In conclusion, Bumetanide (CAS No: 28395-03-1) remains a cornerstone in the treatment of fluid retention-related disorders due to its potent diuretic effects. However, ongoing research continues to uncover new possibilities for this versatile compound across various medical fields. As our understanding of its mechanisms and applications evolves, so too will its role in advancing patient care.
28395-03-1 (Bumetanide) Related Products
- 22117-85-7(2-Methoxy-5-sulfamoylbenzoic acid)
- 33045-53-3(Ethyl 2-methoxy-5-sulfamoylbenzoate)
- 28395-03-1(Bumetanide)
- 32643-00-8(Bumetanide Butyl Ester)
- 55837-27-9(Piretanide)
- 52298-44-9(4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide)
- 91-35-0(2-(3-Amino-4-hydroxyphenyl)sulphonylaminobenzoic acid)
- 66644-80-2(2,3-Dimethoxy-5-sulfamoylbenzoic Acid)
- 137-65-5(2-Amino-5-sulfamoylbenzoicacid)
- 49701-24-8(4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide)

